[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3 |
InChI Key |
QOKXWXOJQUZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves multi-step reactions. While specific detailed synthetic routes for this exact compound are limited in public literature, the preparation generally follows principles established for oxazole derivatives bearing aminophenyl and hydroxymethyl substituents. The process often includes:
- Formation of the oxazole ring via cyclization or condensation reactions.
- Introduction of the 4-aminophenyl substituent through appropriate aromatic substitution or coupling methods.
- Installation or transformation of the hydroxymethyl group at the 5-position of the oxazole ring.
Reported Synthetic Route Overview
According to recent chemical supplier data (Vulcanchem, 2024), the synthesis involves precise multi-step reactions under controlled conditions to ensure the formation of the oxazole ring and the correct positioning of substituents. The general steps can be summarized as:
| Step Number | Description | Notes |
|---|---|---|
| 1 | Preparation of precursor compounds, such as 4-nitrophenyl derivatives | Nitro group serves as a precursor to amino group |
| 2 | Cyclization to form the oxazole ring structure | Often involves condensation with appropriate reagents |
| 3 | Reduction of nitro group to amino group | Commonly via catalytic hydrogenation or chemical reduction |
| 4 | Introduction or modification of the hydroxymethyl group | May involve selective reduction or substitution reactions |
This route ensures that the 4-aminophenyl group is correctly positioned and that the hydroxymethyl substituent is installed at the 5-position of the oxazole ring.
Specific Synthetic Techniques
- Cyclization Reactions: Oxazole rings can be formed by cyclodehydration of α-acylaminoketones or via condensation of α-haloketones with amides or related nitrogen-containing compounds.
- Reduction of Nitro to Amino Group: The nitro group on the phenyl ring is typically reduced using reagents such as stannous chloride in hydrochloric acid or catalytic hydrogenation over palladium on carbon. This step is crucial for obtaining the 4-aminophenyl moiety.
- Hydroxymethyl Group Installation: The hydroxymethyl group at the 5-position can be introduced by reduction of a corresponding aldehyde or ester intermediate or by direct substitution reactions on the oxazole ring.
Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) (approximate) |
|---|---|---|---|---|
| Nitro compound reduction | SnCl2/HCl or Pd/C hydrogenation | 25–80 °C | 0.5–10 hours | 70–90 |
| Oxazole ring formation | Cyclization with α-haloketones and amides | 25–100 °C | 1–48 hours | 60–85 |
| Hydroxymethyl installation | NaBH4 reduction or substitution reactions | 0–25 °C | 0.75–3 hours | 65–80 |
These conditions are adapted from analogous oxazole syntheses and reduction protocols documented in heterocyclic chemistry literature.
Analytical and Research Data
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | [2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3 |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
Purity and Characterization
The compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the oxazole ring and substituents.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Infrared (IR) Spectroscopy: To detect functional groups, especially the hydroxyl and amino groups.
- Elemental Analysis: To confirm molecular composition.
Yield and Purification
The final product is usually purified by chromatographic techniques such as column chromatography or recrystallization. Yields for the overall multi-step synthesis generally range between 60% and 85%, depending on the efficiency of each step and purification methods employed.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Precursor synthesis | Aromatic substitution | Nitrobenzene derivatives | Nitro group introduced for later reduction |
| Oxazole ring formation | Cyclization/condensation | α-Haloketones, amides | Formation of 1,3-oxazole ring |
| Nitro group reduction | Chemical or catalytic reduction | SnCl2/HCl, Pd/C hydrogenation | Conversion to amino group |
| Hydroxymethyl group installation | Reduction/substitution | NaBH4 or similar reducing agents | Hydroxymethyl group at 5-position |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is essential for the formation of the aminophenyl group in the final compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: The aminophenyl group in the compound can be modified to develop new pharmaceutical agents with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
a. (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol (CAS 113304-36-2)
- Structure: Similar oxazole scaffold but replaces the 4-aminophenyl group with a simple phenyl ring at position 2.
- Molecular Formula : C11H12N2O2 (MW = 204.23 g/mol).
b. [2-(3,5-Dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazol-5-yl]methanol (CAS 31110-36-8)
- Structure : Dichlorophenyl substituent at position 2 and two methyl groups at position 4.
- Molecular Formula: C12H13Cl2NO2 (MW = 298.15 g/mol).
- Key Differences: Chlorine atoms introduce electron-withdrawing effects, increasing lipophilicity and possibly enhancing metabolic stability compared to the electron-donating amino group in the target compound .
c. (5-Phenyl-1,3-oxazol-4-yl)methanol (CAS 352018-88-3)
- Structure : Phenyl group at position 5 and hydroxymethyl at position 4.
- Molecular Formula: C10H9NO2 (MW = 175.19 g/mol).
- Key Differences: Positional isomerism (substituents at positions 4 and 5 vs. 2 and 5) affects steric and electronic interactions. The phenyl group at position 5 may hinder binding to flat receptor sites compared to the 4-aminophenyl group at position 2 .
Functional Group Modifications
a. Sulfone-Linked Oxazole Derivatives
- Example : {2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-methyl-1,3-oxazol-5-yl} ethyl carbonate.
- Key Differences: The sulfonyl group (-SO2-) is strongly electron-withdrawing, contrasting with the electron-donating amino group. This modification enhances cytotoxicity in some derivatives (e.g., IC50 values in cancer cell lines) but reduces solubility in aqueous media .
b. Trifluoromethyl/Pentafluorosulfanyl Analogs
- Example : 3-(3-{[4-Methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1-phenyl-3-azabicyclo[3.1.0]hexane.
- Key Differences : Fluorinated groups improve metabolic stability and membrane permeability but may reduce hydrogen-bonding interactions critical for target engagement .
Biological Activity
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, also known by its CAS number 2060030-21-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- IUPAC Name : (2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl)methanol
- CAS Number : 2060030-21-7
Synthesis
The synthesis of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions to form the oxazole ring and the phenyl group. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol. For instance, derivatives with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria. In one study, a related oxazole derivative demonstrated significant antibacterial effects against Enterococcus faecium biofilms, suggesting that modifications in the oxazole structure can lead to enhanced antimicrobial properties .
Histone Deacetylase Inhibition
Another area of interest is the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression. Compounds structurally similar to [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol have been tested for their ability to inhibit HDACs. For example, one compound exhibited an IC50 value of 7.5 µM against MV-4-11 leukemia cells, indicating that modifications in the oxazole structure can influence HDAC inhibition and potentially serve as a therapeutic strategy for cancer treatment .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit significant biological activity, they may also present varying levels of cytotoxicity. The balance between efficacy and toxicity is essential for developing viable therapeutic agents .
Case Studies
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol | Antibacterial (E. faecium) | Not specified |
| 2 | Related oxazole derivatives | HDAC inhibition (MV-4-11 cells) | 7.5 µM |
| 3 | Various derivatives | Cytotoxicity assessment | Varies |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, and what are their efficiencies?
- Methodological Answer : The compound can be synthesized via reduction of a carboxylate ester intermediate. For example, 2,4-dimethyl-5-oxazolemethanol was prepared by reducing 2,4-dimethyloxazole-5-carboxylic acid ethyl ester, achieving an 81% yield . Similar strategies could be adapted by substituting the ester group with a 4-aminophenyl moiety. Epoxidation and condensation reactions (e.g., using 4-(2-aminoethyl)aniline in methanol) may also serve as a template for functionalizing the oxazole core .
- Key Considerations : Optimize reaction conditions (solvent, temperature) and characterize intermediates via TLC and elemental analysis to ensure purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies resolved?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Assign signals based on oxazole ring proton environments (e.g., deshielded H at C-2 due to the aminophenyl group) .
- FT-IR : Confirm hydroxyl (-OH) and amine (-NH2) functional groups via O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry : Use GC-EI-MS or LC-MS to verify molecular ion peaks and fragmentation patterns .
- Data Contradiction Resolution : Cross-validate with elemental analysis (±0.4% tolerance for C, H, N) and compare retention times in HPLC with standards .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound, and what challenges arise?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination via dual-space algorithms, particularly if twinning or disorder is observed .
- Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the methanol -OH and oxazole N can be modeled using DFIX restraints .
- Validation : Check for ADPs (anisotropic displacement parameters) exceeding 0.1 Ų and resolve residual electron density peaks (>1 eÅ⁻³) using PLATON .
Q. How can researchers address discrepancies between computational and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) methods. Compare with experimental shifts to identify conformational mismatches .
- Solvent Effects : Account for solvent polarity (e.g., DMSO-d6 vs. CDCl3) in simulations, as hydrogen bonding with methanol -OH may alter shifts .
- Experimental Replication : Repeat NMR under standardized conditions (e.g., 25°C, 500 MHz) to rule out instrument variability .
Q. What strategies are recommended for optimizing biocatalytic synthesis of this compound?
- Methodological Answer :
- Enzyme Screening : Test alcohol dehydrogenases (ADHs) or ketoreductases for enantioselective reduction of a ketone precursor to the methanol group .
- Solvent Systems : Use water-miscible ionic liquids or deep eutectic solvents to enhance enzyme stability and substrate solubility .
- Yield Improvement : Employ fed-batch reactors to mitigate substrate inhibition and monitor reaction progress via inline FT-IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
